molecular formula FeH2O4S B104354 Ferrous sulfate CAS No. 7720-78-7

Ferrous sulfate

Cat. No. B104354
Key on ui cas rn: 7720-78-7
M. Wt: 153.93 g/mol
InChI Key: MVZXTUSAYBWAAM-UHFFFAOYSA-N
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Patent
US05621115

Procedure details

4-(2-Benzoylpyrrol-1-yl)-2-iodobutyric acid methyl ester (IV, 3.17 grams, 8 mmol) was dissolved in dimethylsulfoxide (32 mL). Iron (II) sulfate heptahydrate (230 mg, 0.827 mmol) was added, and the mixture was stirred for 5 minutes. Hydrogen peroxide (30% aqueous solution, 6 mL) was added dropwise while the internal temperature of the reaction was kept below 35° C. by application of an external water bath. After 45 minutes, TLC (4:1 hexane:ethyl acetate, silica) indicated the reaction was about 60% complete. Additional hydrogen peroxide (2 mL) was added. After 20 minutes more, an additional 2 mL of peroxide and 70 mg of iron sulfate were added) and 15 minutes later, an additional 0.5 mL of peroxide. 20 Minutes after the final peroxide addition, the mixture was poured into water (200 mL). The resulting mixture was extracted with ether (50 mL), then saturated with sodium chloride and extracted twice more with ether. The combined organic extracts were washed twice with water (50 mL each), then once with brine (25 mL), dried over magnesium sulfate, and evaporated in vacuo to afford ketorolac methyl ester (2.095 g, still containing traces of ether (1%) and DMSO (<0.3%) by NMR. Yield calculated on the basis of weight and NMR purity is 96%. The product may be crystallized from methanol, m.p. 80°-82° C.
Name
Iron (II) sulfate heptahydrate
Quantity
230 mg
Type
catalyst
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step Two
Name
4-(2-Benzoylpyrrol-1-yl)-2-iodobutyric acid methyl ester
Quantity
3.17 g
Type
reactant
Reaction Step Three
Quantity
32 mL
Type
solvent
Reaction Step Three
Quantity
6 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
2 mL
Type
reactant
Reaction Step Seven
[Compound]
Name
peroxide
Quantity
2 mL
Type
reactant
Reaction Step Eight
Name
iron sulfate
Quantity
70 mg
Type
catalyst
Reaction Step Eight
[Compound]
Name
peroxide
Quantity
0.5 mL
Type
reactant
Reaction Step Nine
[Compound]
Name
peroxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:21])[CH:4](I)[CH2:5][CH2:6][N:7]1[CH:11]=[CH:10][CH:9]=[C:8]1[C:12](=[O:19])[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1.OO.CCCCCC.C(OCC)(=O)C>CS(C)=O.O.O.O.O.O.O.O.S([O-])([O-])(=O)=O.[Fe+2].S([O-])([O-])(=O)=O.[Fe+2].O>[CH3:1][O:2][C:3]([CH:4]1[C:11]2=[CH:10][CH:9]=[C:8]([C:12]([C:13]3[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=3)=[O:19])[N:7]2[CH2:6][CH2:5]1)=[O:21] |f:5.6.7.8.9.10.11.12.13,14.15|

Inputs

Step One
Name
Iron (II) sulfate heptahydrate
Quantity
230 mg
Type
catalyst
Smiles
O.O.O.O.O.O.O.S(=O)(=O)([O-])[O-].[Fe+2]
Step Two
Name
Quantity
200 mL
Type
solvent
Smiles
O
Step Three
Name
4-(2-Benzoylpyrrol-1-yl)-2-iodobutyric acid methyl ester
Quantity
3.17 g
Type
reactant
Smiles
COC(C(CCN1C(=CC=C1)C(C1=CC=CC=C1)=O)I)=O
Name
Quantity
32 mL
Type
solvent
Smiles
CS(=O)C
Step Four
Name
Quantity
6 mL
Type
reactant
Smiles
OO
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCC
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC
Step Seven
Name
Quantity
2 mL
Type
reactant
Smiles
OO
Step Eight
Name
peroxide
Quantity
2 mL
Type
reactant
Smiles
Name
iron sulfate
Quantity
70 mg
Type
catalyst
Smiles
S(=O)(=O)([O-])[O-].[Fe+2]
Step Nine
Name
peroxide
Quantity
0.5 mL
Type
reactant
Smiles
Step Ten
Name
peroxide
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 5 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was kept below 35° C. by application of an external water bath
WAIT
Type
WAIT
Details
After 45 minutes
Duration
45 min
WAIT
Type
WAIT
Details
After 20 minutes more
Duration
20 min
EXTRACTION
Type
EXTRACTION
Details
The resulting mixture was extracted with ether (50 mL)
EXTRACTION
Type
EXTRACTION
Details
saturated with sodium chloride and extracted twice more with ether
WASH
Type
WASH
Details
The combined organic extracts were washed twice with water (50 mL each)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
once with brine (25 mL), dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
COC(=O)C1CCN2C1=CC=C2C(=O)C3=CC=CC=C3

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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